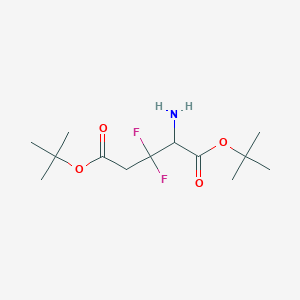
DL-Glutamic acid, 3,3-difluoro-, bis(1,1-dimethylethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DL-Glutamic acid, 3,3-difluoro-, bis(1,1-dimethylethyl) ester is a synthetic compound with the molecular formula C13H23F2NO4 It is a derivative of glutamic acid, where the hydrogen atoms on the gamma carbon are replaced by fluorine atoms, and the carboxyl groups are esterified with tert-butyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DL-Glutamic acid, 3,3-difluoro-, bis(1,1-dimethylethyl) ester typically involves the esterification of DL-Glutamic acid with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where DL-Glutamic acid is reacted with excess tert-butyl alcohol under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
DL-Glutamic acid, 3,3-difluoro-, bis(1,1-dimethylethyl) ester can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of bis(1,1-dimethylethyl) 3,3-difluoroglutarate.
Reduction: Formation of bis(1,1-dimethylethyl) 3,3-difluoroglutamate.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
DL-Glutamic acid, 3,3-difluoro-, bis(1,1-dimethylethyl) ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of DL-Glutamic acid, 3,3-difluoro-, bis(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, it can interact with enzymes and receptors, potentially altering their activity. The ester groups may be hydrolyzed to release the active form of the compound, which can then exert its effects on various biochemical pathways .
類似化合物との比較
Similar Compounds
L-Glutamic acid di-tert-butyl ester: Similar structure but lacks the fluorine atoms.
DL-Glutamic acid: The parent compound without esterification or fluorination.
3,3-Difluoroglutamic acid: Similar fluorination but without ester groups.
Uniqueness
DL-Glutamic acid, 3,3-difluoro-, bis(1,1-dimethylethyl) ester is unique due to the combination of fluorine atoms and tert-butyl ester groups. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, making it valuable for specific applications in research and industry .
特性
CAS番号 |
139112-62-2 |
|---|---|
分子式 |
C13H23F2NO4 |
分子量 |
295.32 g/mol |
IUPAC名 |
ditert-butyl 2-amino-3,3-difluoropentanedioate |
InChI |
InChI=1S/C13H23F2NO4/c1-11(2,3)19-8(17)7-13(14,15)9(16)10(18)20-12(4,5)6/h9H,7,16H2,1-6H3 |
InChIキー |
AJNNGTWMYIGNPC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CC(C(C(=O)OC(C)(C)C)N)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


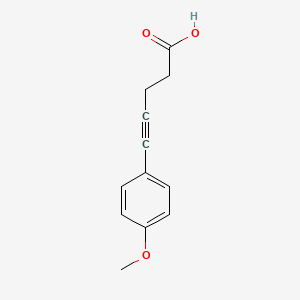
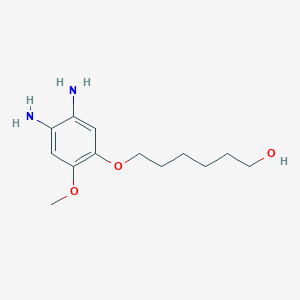
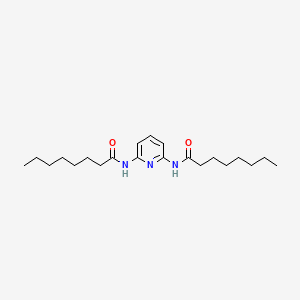
![2-{1-[4-(2-Methylpropyl)phenyl]ethyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14268533.png)
![1-Methyl-7-chloropyrrolo[1,2-A]pyrazine](/img/structure/B14268535.png)
![N-[(4-Methylphenyl)methyl]-N-(phenylsulfanyl)cyclobutanamine](/img/structure/B14268544.png)
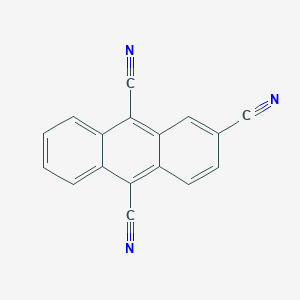
![4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B14268551.png)
![Bicyclo[3.1.0]hexa-3,5-dien-2-one](/img/structure/B14268555.png)
![Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate](/img/structure/B14268556.png)
![Bis{[4-(3-methylidenepent-4-en-1-yl)phenyl]methyl} propanedioate](/img/structure/B14268558.png)
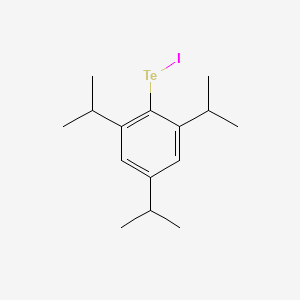
![9,9-Dimethyl-4,4,7-triphenyl-1,3,6-trithia-8-azaspiro[4.4]non-7-ene](/img/structure/B14268581.png)
![{5-[(Benzyloxy)methyl]-1,3-phenylene}dimethanol](/img/structure/B14268589.png)
